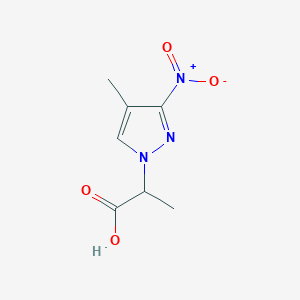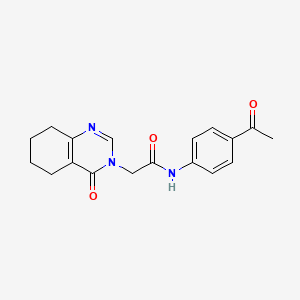![molecular formula C19H15Cl2NO4 B2939275 9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one CAS No. 900014-92-8](/img/structure/B2939275.png)
9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule “9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . The molecule also contains a furoquinoline structure, which is a type of organic compound consisting of a fused three-ring system. Furoquinoline and its derivatives have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the specific reagents and conditions used. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a furoquinoline core, with various substituents attached. These include a 2,4-dichlorophenyl group and two methoxy groups. The exact three-dimensional structure would depend on the specific stereochemistry of the molecule .Chemical Reactions Analysis
The reactivity of this molecule would depend on the specific functional groups present and their relative positions. For example, the dichlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the methoxy groups might be susceptible to demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .科学的研究の応用
Synthesis and Chemical Analogs
The synthesis of quinoline derivatives, such as 9,10-Dimethoxy-1,2,3,4,12,13-hexahydro-1-oxoquino[1,2-c]quinazolinium perchlorate and related compounds, as analogs of potent antitumor benzo[c]phenanthridine alkaloids, demonstrates the interest in exploring quinoline structures for potential therapeutic applications (Phillips & Castle, 1980).
Studies on molecular structure, spectroscopic characterization, and analyses of novel quinoline dyes underline the importance of these compounds in developing biological probes and sensors due to their promising optical properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Potential Therapeutic Applications
Research on N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines highlights the discovery of a series of compounds as potent inducers of apoptosis, showcasing the therapeutic potential of quinoline derivatives in cancer treatment (Zhang et al., 2008).
The development of substituted pyridines and dihydro-6H-quinolin-5-one analogues tethered with aryls and heteroaryls demonstrates the diverse synthetic approaches being explored to enhance the antimycobacterial activity of quinoline derivatives (Kantevari et al., 2011).
Chemical Properties and Interactions
- Investigations into the crystal structures of isomeric quinoline derivatives contribute to the understanding of their molecular interactions, which is crucial for the design of compounds with specific properties and functions (de Souza et al., 2015).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its intended use or biological activity. For example, if it’s a potential drug, future research might focus on optimizing its structure for better activity or lower toxicity, or on developing new synthetic routes for its production .
特性
IUPAC Name |
9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4/c1-24-15-6-11-13(7-16(15)25-2)22-14-8-26-19(23)18(14)17(11)10-4-3-9(20)5-12(10)21/h3-7,17,22H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAIPADMYWAORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(C3=C(N2)COC3=O)C4=C(C=C(C=C4)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide](/img/structure/B2939192.png)
![3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2939194.png)
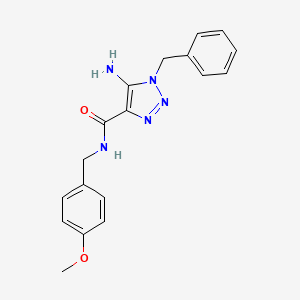
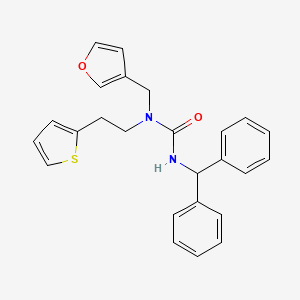
![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)adamantane-1-carboxamide](/img/structure/B2939199.png)
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2939200.png)
![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenoxy)pyridine-3-carbonitrile](/img/structure/B2939201.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2939203.png)
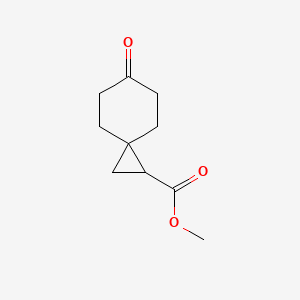
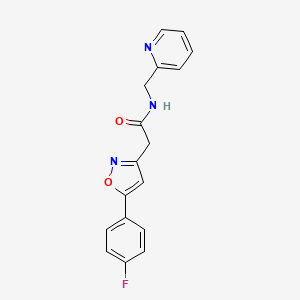

![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline](/img/structure/B2939213.png)
